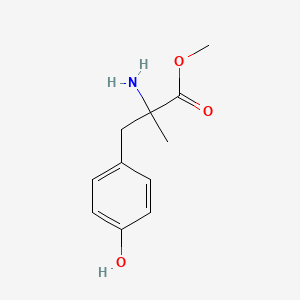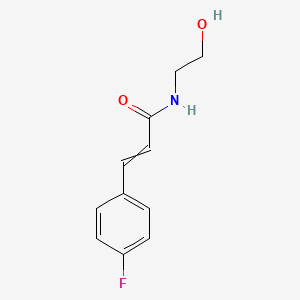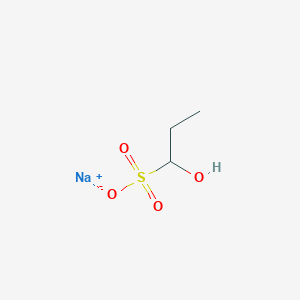
4-Decene, 2,2-dimethyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decene, 2,2-dimethyl-, (Z)- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond, and belongs to the class of hydrocarbons. The (Z)-designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene, 2,2-dimethyl-, (Z)- can be achieved through various methods, including:
Alkylation of Alkenes: This involves the reaction of a suitable alkene with an alkyl halide in the presence of a strong base.
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to yield the desired product.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene.
Industrial Production Methods
Industrial production of 4-Decene, 2,2-dimethyl-, (Z)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to alkenes, followed by selective dehydrogenation to form the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Decene, 2,2-dimethyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
4-Decene, 2,2-dimethyl-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Decene, 2,2-dimethyl-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, including addition and substitution reactions, which can alter its biological activity. The pathways involved in these reactions often include the formation of reactive intermediates such as carbocations and radicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Decene, 2,4-dimethyl-: Another alkene with a similar structure but different substitution pattern.
Decane, 2,4-dimethyl-: A saturated hydrocarbon with a similar carbon skeleton but lacking the double bond.
Uniqueness
4-Decene, 2,2-dimethyl-, (Z)- is unique due to its specific geometric configuration and the presence of the double bond, which imparts distinct chemical reactivity and physical properties compared to its saturated and differently substituted counterparts.
Propiedades
Fórmula molecular |
C12H24 |
|---|---|
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
(Z)-2,2-dimethyldec-4-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9- |
Clave InChI |
HQDWNPKZYKUYFJ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCC/C=C\CC(C)(C)C |
SMILES canónico |
CCCCCC=CCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
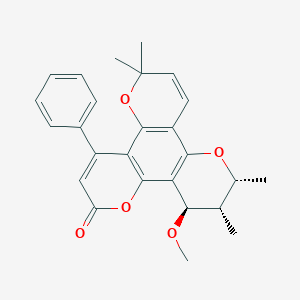


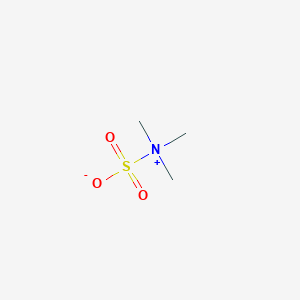
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

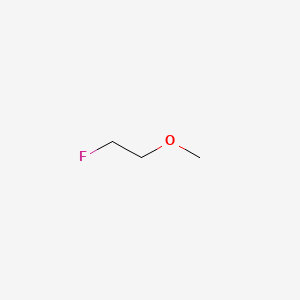
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
